molecular formula C13H15ClN2O2S B12747453 N-(4-(Aminomethyl)phenyl)benzenesulphonamide monohydrochloride CAS No. 94135-99-6

N-(4-(Aminomethyl)phenyl)benzenesulphonamide monohydrochloride

Cat. No.: B12747453
CAS No.: 94135-99-6
M. Wt: 298.79 g/mol
InChI Key: DPFVUKKSEKESLJ-UHFFFAOYSA-N
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Description

N-(4-(Aminomethyl)phenyl)benzenesulphonamide monohydrochloride is a chemical compound with the molecular formula C13H15ClN2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, further connected to a benzenesulphonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Aminomethyl)phenyl)benzenesulphonamide monohydrochloride typically involves the reaction of 4-(aminomethyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminomethyl)phenyl)benzenesulphonamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-(Aminomethyl)phenyl)benzenesulphonamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)phenyl)benzenesulphonamide monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Aminomethyl)phenyl)benzenesulphonamide
  • N-(4-(Aminomethyl)phenyl)benzenesulphonamide hydrochloride
  • N-(4-(Aminomethyl)phenyl)benzenesulphonamide sulfate

Uniqueness

N-(4-(Aminomethyl)phenyl)benzenesulphonamide monohydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

94135-99-6

Molecular Formula

C13H15ClN2O2S

Molecular Weight

298.79 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C13H14N2O2S.ClH/c14-10-11-6-8-12(9-7-11)15-18(16,17)13-4-2-1-3-5-13;/h1-9,15H,10,14H2;1H

InChI Key

DPFVUKKSEKESLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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